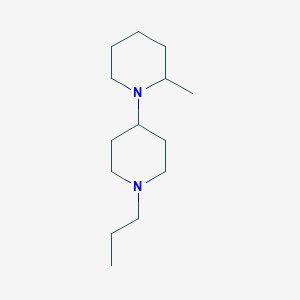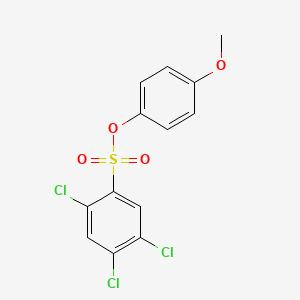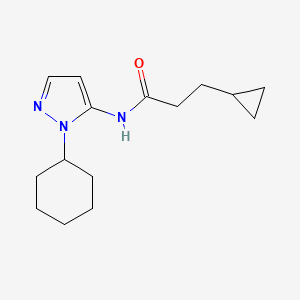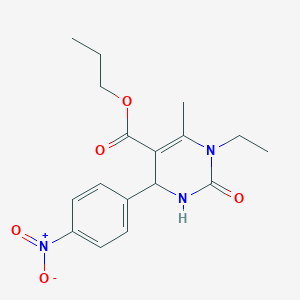
2-methyl-1'-propyl-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1'-propyl-1,4'-bipiperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied due to its potential use in scientific research as a ligand for various receptors in the central nervous system.
作用机制
The exact mechanism of action of 2-methyl-1'-propyl-1,4'-bipiperidine is not fully understood. However, it is believed to modulate the activity of various receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2-methyl-1'-propyl-1,4'-bipiperidine has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. 2-methyl-1'-propyl-1,4'-bipiperidine has also been found to have anxiolytic and antidepressant-like effects in animal models. Additionally, 2-methyl-1'-propyl-1,4'-bipiperidine has been shown to enhance the antinociceptive effects of opioids, which may have implications for the treatment of pain.
实验室实验的优点和局限性
One advantage of using 2-methyl-1'-propyl-1,4'-bipiperidine in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of using 2-methyl-1'-propyl-1,4'-bipiperidine is its potential for psychoactive effects, which may confound the results of experiments.
未来方向
There are several future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine. One area of interest is the development of more selective ligands for the sigma-1 receptor, which may have fewer psychoactive effects. Another area of interest is the study of the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer. Additionally, the potential use of 2-methyl-1'-propyl-1,4'-bipiperidine as a therapeutic agent for various conditions, such as pain and depression, warrants further investigation.
Conclusion
In conclusion, 2-methyl-1'-propyl-1,4'-bipiperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for the study of 2-methyl-1'-propyl-1,4'-bipiperidine are promising and may have implications for the development of new therapeutic agents.
合成方法
The synthesis of 2-methyl-1'-propyl-1,4'-bipiperidine involves the reaction of 1-benzyl-4-piperidone with 2-methyl-1-propylamine. The product obtained is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic methods such as NMR and IR.
科学研究应用
2-methyl-1'-propyl-1,4'-bipiperidine has been extensively studied as a ligand for various receptors in the central nervous system. It has been found to have high affinity and selectivity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2-methyl-1'-propyl-1,4'-bipiperidine has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
属性
IUPAC Name |
2-methyl-1-(1-propylpiperidin-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-9-15-11-7-14(8-12-15)16-10-5-4-6-13(16)2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVXCHWJBAUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(2,6-pyridinediyl)bis[N-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5193326.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5193339.png)
![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)


![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5193376.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B5193400.png)
![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)
